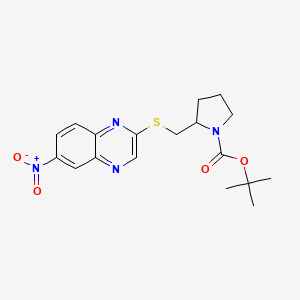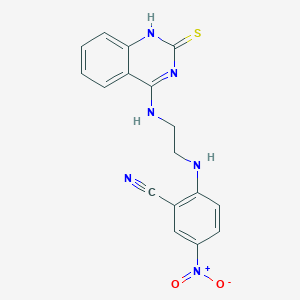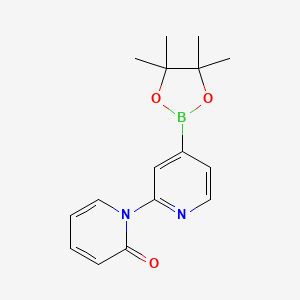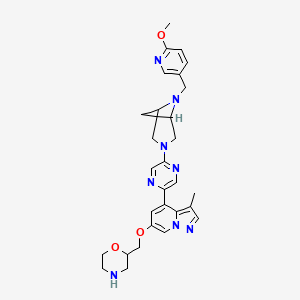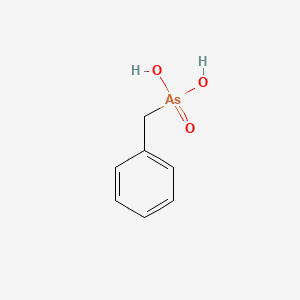![molecular formula C10H15ClN2OS B14116643 trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol](/img/structure/B14116643.png)
trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol: is a chemical compound that features a cyclohexanol core with a thiazole ring and a chlorine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol typically involves a multi-step process. One common method includes the reaction of 2-chloro-1,3-thiazole with cyclohexanol in the presence of a suitable base to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and automated systems to monitor and control reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring allows for various substitution reactions, particularly electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antifungal properties .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes .
Mecanismo De Acción
The mechanism of action of trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
2-Chloro-1,3-thiazole: Shares the thiazole ring but lacks the cyclohexanol moiety.
Cyclohexanol: Lacks the thiazole ring and chlorine substituent.
Thiamine (Vitamin B1): Contains a thiazole ring but has different substituents and biological functions
Uniqueness: trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol is unique due to its combination of a cyclohexanol core with a thiazole ring and a chlorine substituent. This unique structure imparts specific chemical and biological properties that are not found in the individual components .
Propiedades
Fórmula molecular |
C10H15ClN2OS |
|---|---|
Peso molecular |
246.76 g/mol |
Nombre IUPAC |
4-[(2-chloro-1,3-thiazol-5-yl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C10H15ClN2OS/c11-10-13-6-9(15-10)5-12-7-1-3-8(14)4-2-7/h6-8,12,14H,1-5H2 |
Clave InChI |
SQONRQLNHUZFGN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NCC2=CN=C(S2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
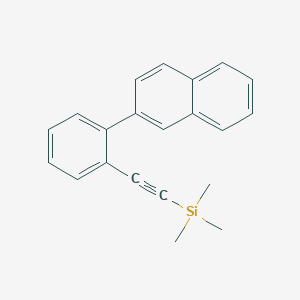
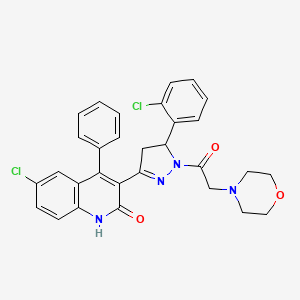
![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14116578.png)
![2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan](/img/structure/B14116585.png)

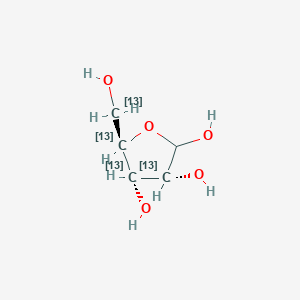
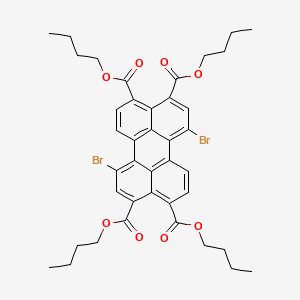
amine](/img/structure/B14116601.png)
